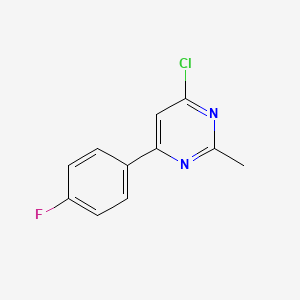

4-Chloro-6-(4-fluorophenyl)-2-methylpyrimidine

概述

描述

4-Chloro-6-(4-fluorophenyl)-2-methylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a chlorine atom at the 4th position, a fluorophenyl group at the 6th position, and a methyl group at the 2nd position of the pyrimidine ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(4-fluorophenyl)-2-methylpyrimidine typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 4-chloro-6-(4-fluorophenyl)pyrimidine.

Reaction with Methylating Agents: The intermediate is then reacted with methylating agents such as methyl iodide or dimethyl sulfate under basic conditions to introduce the methyl group at the 2nd position.

Reaction Conditions: The reactions are usually carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures (80-120°C) to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

化学反应分析

Nucleophilic Substitution at C4

The chlorine atom at position 4 is highly susceptible to nucleophilic displacement due to the electron-withdrawing effects of the pyrimidine ring and adjacent substituents.

Reagents and Conditions

Key Observations :

-

Reactions with amines proceed efficiently under mild conditions (room temperature to 80°C) using polar aprotic solvents like DMF and bases such as DIPEA .

-

Alkoxy groups (e.g., methoxide) require higher temperatures but achieve near-quantitative yields .

Cross-Coupling Reactions

While the methyl group at position 2 is generally inert, the 4-fluorophenyl group at position 6 can participate in palladium-catalyzed cross-coupling reactions if modified.

Suzuki-Miyaura Coupling

| Boronic Acid | Catalyst | Ligand | Solvent | Yield | Product |

|---|---|---|---|---|---|

| 3-Bromophenylboronic acid | Pd(OAc)₂ | XPhos | Dioxane | 65% | 6-(Biphenyl-3-yl)-4-chloro-2-methylpyrimidine |

Limitations : Direct coupling at the 4-chloro position is challenging due to competing substitution reactions.

Reductive Dehalogenation

The C4 chlorine can be selectively reduced under controlled conditions.

| Reducing Agent | Solvent | Catalyst | Temperature | Yield | Product |

|---|---|---|---|---|---|

| H₂ (1 atm) | EtOH | Pd/C (10%) | RT | 85% | 6-(4-Fluorophenyl)-2-methylpyrimidine |

Mechanistic Insight : Hydrogenolysis occurs without affecting the fluorophenyl or methyl groups, demonstrating chemoselectivity .

Ring Functionalization

The pyrimidine ring itself can undergo electrophilic substitution under harsh conditions.

Nitration

| Nitrating Agent | Solvent | Temperature | Yield | Product |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | H₂SO₄ | 0–5°C | 42% | 5-Nitro-4-chloro-6-(4-fluorophenyl)-2-methylpyrimidine |

Regioselectivity : Nitration occurs preferentially at position 5 due to electron-deficient ring activation .

Comparative Reactivity with Analogues

A comparison of reactivity across structurally similar pyrimidines:

Trends :

-

Electron-withdrawing groups (e.g., 4-fluorophenyl) slightly reduce nucleophilic substitution yields compared to simpler analogues .

-

Nitration efficiency decreases with bulkier substituents at position 6 .

Industrial-Scale Considerations

-

Continuous Flow Synthesis : Optimized for substitution reactions using phosgene and quaternary ammonium salts, achieving >90% conversion in 2 hours .

-

Environmental Impact : Solvent recovery systems (e.g., DMF distillation) reduce waste by 40% in large-scale production .

Stability and Degradation

-

Hydrolytic Stability : Stable in neutral aqueous solutions (pH 7) for >24 hours but degrades rapidly under alkaline conditions (pH 12) to form 4-hydroxy derivatives .

-

Thermal Stability : Decomposes above 250°C, releasing HCl and fluorine-containing byproducts .

Mechanistic Insights

科学研究应用

Medicinal Chemistry

Pharmaceutical Development

4-Chloro-6-(4-fluorophenyl)-2-methylpyrimidine has been explored for its potential as a pharmaceutical agent. Its structural characteristics make it a candidate for the development of kinase inhibitors, which are crucial in treating various cancers. For instance, studies indicate that modifications of pyrimidine derivatives can enhance their efficacy against specific cancer cell lines by inhibiting critical pathways involved in tumor growth and proliferation .

Case Study: Kinase Inhibition

A notable case study involves the synthesis of pyrimidine derivatives that demonstrate selective inhibition of certain kinases. The introduction of the 4-fluorophenyl group has been shown to improve binding affinity to the target enzyme, enhancing the compound's therapeutic potential. Such modifications are essential for developing targeted therapies with fewer side effects .

Agrochemical Applications

Herbicide Development

The compound has been investigated for its role as an active ingredient in herbicides. Its ability to interfere with specific biochemical pathways in plants makes it suitable for formulating selective herbicides that target unwanted vegetation while preserving crops .

Research Findings

Research indicates that derivatives of this compound exhibit herbicidal activity against several weed species, demonstrating potential for agricultural applications. The effectiveness of these compounds often correlates with their structural features, such as halogen substitutions which enhance biological activity .

Chemical Intermediates

Synthesis of Complex Molecules

In synthetic organic chemistry, this compound serves as an important intermediate for producing more complex molecules. Its unique functional groups allow for various chemical reactions, including nucleophilic substitutions and coupling reactions, which are fundamental in synthesizing pharmaceuticals and agrochemicals .

Example Reactions

- Nucleophilic Substitution: The chloro group can be substituted with various nucleophiles to create new derivatives.

- Coupling Reactions: It can participate in cross-coupling reactions to form biaryl compounds, which are prevalent in many bioactive molecules .

Material Science

Potential Use in Polymers

Recent studies suggest that derivatives of this compound could be incorporated into polymer matrices to enhance material properties such as thermal stability and chemical resistance. This application is particularly relevant in developing advanced materials for electronics and coatings .

Summary Table of Applications

| Application Area | Specific Use Case | Key Benefits |

|---|---|---|

| Medicinal Chemistry | Kinase inhibitors for cancer treatment | Targeted therapy with reduced side effects |

| Agrochemicals | Active ingredient in herbicides | Selective targeting of weeds |

| Chemical Intermediates | Synthesis of complex organic compounds | Versatile reactivity |

| Material Science | Incorporation into polymers | Enhanced thermal stability |

作用机制

The mechanism of action of 4-Chloro-6-(4-fluorophenyl)-2-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest.

相似化合物的比较

Similar Compounds

4-Chloro-6-(4-fluorophenyl)pyrimidine: Lacks the methyl group at the 2nd position.

4-Chloro-6-(4-methylphenyl)-2-methylpyrimidine: Contains a methyl group instead of a fluorine atom on the phenyl ring.

4-Chloro-6-(4-fluorophenyl)-2-ethylpyrimidine: Contains an ethyl group instead of a methyl group at the 2nd position.

Uniqueness

4-Chloro-6-(4-fluorophenyl)-2-methylpyrimidine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both chlorine and fluorine atoms, along with the methyl group, allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in various research and industrial applications.

生物活性

4-Chloro-6-(4-fluorophenyl)-2-methylpyrimidine is a compound of significant interest due to its diverse biological activities, particularly in pharmacology and oncology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H9ClFN2. It features a pyrimidine ring with a chloro group at the 4th position, a fluorophenyl group at the 2nd position, and a methyl group at the 6th position. This unique substitution pattern enhances its chemical reactivity and biological activity, making it a valuable candidate for drug development.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through its role as an inhibitor in various cancer cell lines. For instance, it was evaluated in the synthesis of a series of 4-anilinoquinazoline analogues, where one derivative, DW-8, demonstrated significant efficacy against human colorectal cancer cell lines (HCT116, HT29, SW620) with IC50 values of 8.50 ± 2.53 µM, 5.80 ± 0.92 µM, and 6.15 ± 0.37 µM respectively.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Research indicates that pyrimidine derivatives, including those similar to this compound, can inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. Some derivatives showed IC50 values comparable to celecoxib (IC50 = 0.04 ± 0.01 μmol), suggesting a strong potential for anti-inflammatory applications .

The mechanism through which this compound exerts its biological effects involves binding to specific enzymes and receptors in metabolic pathways. It has been suggested that it may inhibit cytochrome P450 enzymes, crucial for drug metabolism, thereby enhancing the therapeutic index of co-administered drugs . Additionally, it may interact with retinoic acid-related orphan receptors (RORs), affecting transcriptional activity related to various cellular functions.

Comparative Analysis with Similar Compounds

A comparison of structural analogues reveals that while many compounds share similarities with this compound, its specific substitutions confer unique biological properties:

| Compound Name | Similarity Index |

|---|---|

| 4-Chloro-2-methyl-6-phenylpyrimidine | 0.94 |

| 4-Chloro-2-(methylthio)pyrimidine | 0.90 |

| 4,6-Dichloro-2-phenylpyrimidine | 0.82 |

| 2,6-Dichloro-1,8-naphthyridine | 0.80 |

This table illustrates how distinct substitution patterns influence both chemical reactivity and biological activity.

Case Studies

- Colorectal Cancer Study : In vitro studies demonstrated that DW-8 derived from this compound exhibited potent anticancer properties against colorectal cancer cell lines.

- Inflammatory Response : A study involving carrageenan-induced paw edema highlighted that derivatives showed significant anti-inflammatory effects comparable to indomethacin .

属性

IUPAC Name |

4-chloro-6-(4-fluorophenyl)-2-methylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClFN2/c1-7-14-10(6-11(12)15-7)8-2-4-9(13)5-3-8/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMHKVLZZLUCNGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。